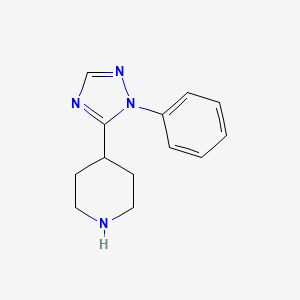

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

説明

特性

分子式 |

C13H16N4 |

|---|---|

分子量 |

228.29 g/mol |

IUPAC名 |

4-(2-phenyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(15-10-16-17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2 |

InChIキー |

HWAANQWQEVVLRK-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1C2=NC=NN2C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(1-フェニル-1H-1,2,4-トリアゾール-5-イル)ピペリジンの合成は、一般的に1-フェニル-1H-1,2,4-トリアゾールとピペリジンを特定の条件下で反応させることを含みます。一般的な方法の1つは、水素化ナトリウムまたは炭酸カリウムなどの塩基を使用してトリアゾールを脱プロトン化し、続いてピペリジンとの求核置換反応を行うことです。 この反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で高温で行われます .

工業生産方法

この化合物の工業生産は、同様の合成経路を大規模に行う場合があるかもしれません。連続フロー反応器や自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、最終生成物の所望の純度を得ます .

化学反応の分析

Nucleophilic Substitution Reactions

The piperidine nitrogen and triazole ring positions exhibit nucleophilic character, enabling substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides (R-X) in THF/EtOH, K₂CO₃ | N-alkylated derivatives | |

| Acylation | Acetyl chloride, pyridine | N-acetylpiperidine-triazole hybrids |

These reactions modify the compound’s pharmacokinetic properties by altering hydrogen-bonding capacity and lipophilicity.

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution, particularly at meta/para positions:

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted derivatives |

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | RT, DCM | Halo-phenyl analogs |

Halogenated derivatives show enhanced binding to steroid sulfatase enzymes in cancer research .

Triazole Ring Modifications

The 1,2,4-triazole ring participates in oxidation, reduction, and cycloaddition:

Oxidation

-

Reagents : KMnO₄ (acidic/basic media)

-

Product : Triazole N-oxide derivatives.

Reduction

-

Reagents : NaBH₄ in MeOH/EtOH

-

Product : Partially saturated triazoline intermediates.

Click Chemistry for Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) extends the triazole framework:

| Components | Conditions | Application |

|---|---|---|

| Azides + Terminal alkynes | CuSO₄, sodium ascorbate, RT | Bioconjugates for targeted drug delivery |

This method synthesizes sulfamoylated derivatives with 5-fold improved STS inhibition compared to Irosustat .

Sulfamoylation for Bioactive Derivatives

Sulfamoyl chloride reactions yield potent steroid sulfatase inhibitors:

Procedure :

-

React with ClSO₂NCO in N,N-DMA at 40°C.

-

Purify via column chromatography (DCM/AcOEt).

Results :

Comparative Reactivity Table

| Reaction Pathway | Key Reagents | Biological Impact |

|---|---|---|

| Sulfamoylation | ClSO₂NCO | Enhanced enzyme inhibition |

| Alkylation | Methyl iodide | Improved blood-brain barrier penetration |

| Halogenation | Br₂/FeCl₃ | Increased electrophilic interactions |

This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions underpins its utility in medicinal chemistry, particularly in oncology. Strategic functionalization via sulfamoylation or halogenation tailors its bioactivity for specific therapeutic targets.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine possess antibacterial and antifungal activities. A notable study demonstrated that certain triazole derivatives inhibited the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases . Additionally, its analgesic effects have been noted in animal models, indicating a possible role in pain management.

Central Nervous System Activity

The piperidine component of the compound is known for its ability to cross the blood-brain barrier. Preliminary studies suggest that this compound may have neuroprotective effects and could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Research has shown that similar compounds can enhance cognitive function and reduce neuronal damage .

Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal properties. This compound has been evaluated for its potential use in agriculture as a fungicide. Studies indicate that it can effectively inhibit the growth of various plant pathogens, making it a candidate for developing new agricultural fungicides .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into the synthesis of novel polymers incorporating this compound is ongoing .

Case Studies

作用機序

類似の化合物との比較

類似の化合物

4-(1H-1,2,4-トリアゾール-1-イル)安息香酸: 異なる置換基を持つ別のトリアゾール誘導体。

4-(イミダゾール-1-イル)フェノール: トリアゾール環の代わりにイミダゾール環を含んでいます。

2-(3-ヘタリル-1,2,4-トリアゾール-5-イル)フェニルアミン: 異なる官能基を持つ同様のトリアゾール構造.

独自性

4-(1-フェニル-1H-1,2,4-トリアゾール-5-イル)ピペリジンは、フェニル基、トリアゾール環、およびピペリジン環の特定の組み合わせのために独特です。 この独自の構造は、異なる化学的および生物学的特性を与え、研究および産業におけるさまざまな用途のための貴重な化合物となります.

類似化合物との比較

Key Observations :

Example Protocol from Evidence :

Triazole Cyclization: React 4-(3-amino-1H-1,2,4-triazol-5-yl)piperidine with benzenesulfonyl chloride in pyridine .

Purification : Flash chromatography or recrystallization yields the final product .

Pharmacological and Biochemical Profiles

Enzyme Inhibition

Antimalarial Activity

- Plasmodium Inhibition: Analogs like 4-((2-(3-benzyl-1H-1,2,4-triazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine (18 in ) demonstrate nanomolar IC50 values against Plasmodium falciparum, attributed to hydrophobic interactions with heme detoxification pathways.

Metabolic Modulation

- Antidiabetic Potential: Structural analogs with spirocyclic piperidine-triazole motifs (e.g., MC4R agonists in ) regulate glucose metabolism via AMP-kinase activation.

Physicochemical Properties

生物活性

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 232.3 g/mol. The compound features a piperidine ring substituted with a triazole moiety, which is pivotal for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's potency against several human tumor cell lines, revealing an IC50 value of approximately 6.2 µM against colon carcinoma (HCT-116) and 27.3 µM against breast cancer (T47D) cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Colon Carcinoma (HCT116) | 6.2 |

| Breast Cancer (T47D) | 27.3 |

| Cervical Cancer (HeLa) | 12.5 |

| Lung Cancer (A549) | 15.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Derivatives showed promising results with a binding score indicating strong interactions with inflammatory mediators .

Table 2: Anti-inflammatory Activity

| Compound | Binding Score (kJ/mol) | Inhibitory Constant (nM) |

|---|---|---|

| Derivative A | -52.04 | 0.514 |

| Derivative B | -49.40 | 13.6 |

Antimicrobial Activity

The antimicrobial properties have also been explored, with findings indicating effectiveness against various bacterial strains. The compound exhibited MIC values ranging from 4 to 8 µg/mL against common pathogens .

Table 3: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 6 |

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the triazole-piperidine scaffold. These derivatives were tested for their ability to inhibit tumor growth in vivo using animal models, demonstrating significant reductions in tumor size compared to controls .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific enzyme pathways and receptor interactions. For instance, studies suggest that it may inhibit histone deacetylases (HDACs) and cyclooxygenases (COX), leading to reduced inflammation and tumor proliferation .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs. For high-throughput screens, employ machine learning algorithms (e.g., random forests) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。